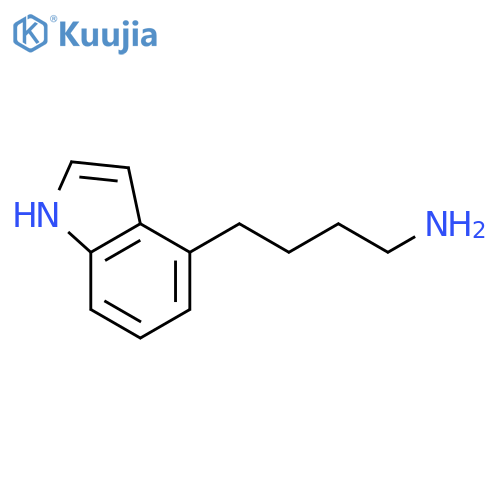Cas no 1896826-89-3 (4-(1H-indol-4-yl)butan-1-amine)

1896826-89-3 structure
商品名:4-(1H-indol-4-yl)butan-1-amine
4-(1H-indol-4-yl)butan-1-amine 化学的及び物理的性質
名前と識別子
-
- 4-(1H-indol-4-yl)butan-1-amine
- 1896826-89-3
- EN300-1793556
- SCHEMBL8655960
-
- インチ: 1S/C12H16N2/c13-8-2-1-4-10-5-3-6-12-11(10)7-9-14-12/h3,5-7,9,14H,1-2,4,8,13H2
- InChIKey: SFWHPDJKMXUGFM-UHFFFAOYSA-N
- ほほえんだ: N1C=CC2=C1C=CC=C2CCCCN
計算された属性
- せいみつぶんしりょう: 188.131348519g/mol
- どういたいしつりょう: 188.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 41.8Ų
4-(1H-indol-4-yl)butan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1793556-0.05g |
4-(1H-indol-4-yl)butan-1-amine |
1896826-89-3 | 0.05g |
$983.0 | 2023-09-19 | ||
| Enamine | EN300-1793556-1.0g |
4-(1H-indol-4-yl)butan-1-amine |
1896826-89-3 | 1g |
$1172.0 | 2023-05-26 | ||
| Enamine | EN300-1793556-2.5g |
4-(1H-indol-4-yl)butan-1-amine |
1896826-89-3 | 2.5g |
$2295.0 | 2023-09-19 | ||
| Enamine | EN300-1793556-10.0g |
4-(1H-indol-4-yl)butan-1-amine |
1896826-89-3 | 10g |
$5037.0 | 2023-05-26 | ||
| Enamine | EN300-1793556-0.5g |
4-(1H-indol-4-yl)butan-1-amine |
1896826-89-3 | 0.5g |
$1124.0 | 2023-09-19 | ||
| Enamine | EN300-1793556-0.25g |
4-(1H-indol-4-yl)butan-1-amine |
1896826-89-3 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-1793556-10g |
4-(1H-indol-4-yl)butan-1-amine |
1896826-89-3 | 10g |
$5037.0 | 2023-09-19 | ||
| Enamine | EN300-1793556-1g |
4-(1H-indol-4-yl)butan-1-amine |
1896826-89-3 | 1g |
$1172.0 | 2023-09-19 | ||
| Enamine | EN300-1793556-5.0g |
4-(1H-indol-4-yl)butan-1-amine |
1896826-89-3 | 5g |
$3396.0 | 2023-05-26 | ||
| Enamine | EN300-1793556-0.1g |
4-(1H-indol-4-yl)butan-1-amine |
1896826-89-3 | 0.1g |
$1031.0 | 2023-09-19 |
4-(1H-indol-4-yl)butan-1-amine 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
1896826-89-3 (4-(1H-indol-4-yl)butan-1-amine) 関連製品
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量
